2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one

Description

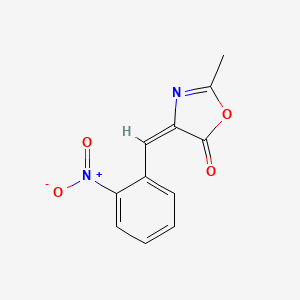

2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one (CAS: 85986-91-0) is a heterocyclic compound belonging to the azlactone family, characterized by a five-membered oxazolone core substituted with a 2-nitrobenzylidene group at the 4-position and a methyl group at the 2-position. Its molecular formula is C₁₁H₈N₂O₄, with a molecular weight of 232.195 g/mol . The compound’s structure (Figure 1) includes an exocyclic double bond (E-configuration) between the oxazolone ring and the 2-nitrobenzylidene moiety, which influences its electronic properties and reactivity.

Oxazol-5(4H)-ones are versatile synthons in organic synthesis and exhibit diverse biological activities, including antitumor, antimicrobial, and antioxidant effects . The 2-nitrobenzylidene substituent introduces strong electron-withdrawing effects, which may modulate the compound’s stability, solubility, and interactions with biological targets.

Properties

Molecular Formula |

C11H8N2O4 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

(4E)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H8N2O4/c1-7-12-9(11(14)17-7)6-8-4-2-3-5-10(8)13(15)16/h2-6H,1H3/b9-6+ |

InChI Key |

KBBINJZIGXCCNW-RMKNXTFCSA-N |

Isomeric SMILES |

CC1=N/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)O1 |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-nitrobenzaldehyde with 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the benzylidene linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The oxazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or amino derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The oxazole ring can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Selected Oxazol-5(4H)-one Derivatives

Key Observations :

- Electron-withdrawing groups (EWGs) : The 2-nitro group in the target compound reduces electron density at the oxazolone core compared to para-nitro () or methoxy-substituted analogs (). This affects reactivity in cycloaddition reactions and interactions with biological targets .

- Melting points : Derivatives with bulky or polar groups (e.g., bromophenylsulfonyl in ) exhibit higher melting points due to increased intermolecular forces.

- Solubility : Nitro groups generally reduce solubility in polar solvents, whereas methoxy groups (electron-donating) enhance it .

Key Observations :

- Eco-friendly methods : highlights microwave-assisted synthesis using bio-waste catalysts (eggshell powder), achieving higher yields (75–85%) compared to conventional methods .

- Electrochemical applications : Azulenyl-substituted oxazolones () are synthesized via electropolymerization for sensor applications, demonstrating the versatility of the oxazolone scaffold.

Key Observations :

- Antitumor activity : Para-substituted nitro or epoxy groups () show higher potency (IC₅₀: 5–10 µM) than ortho-nitro derivatives, likely due to improved target binding .

- Antioxidant effects : Methoxy or hydroxyl-substituted oxazolones (e.g., ) exhibit stronger radical scavenging (80% DPPH inhibition) than nitro-substituted analogs .

Biological Activity

2-Methyl-4-(2-nitrobenzylidene)oxazol-5(4H)-one, also known by its CAS number 98293-46-0, is a compound of interest in the field of medicinal chemistry and pharmacology. This heterocyclic compound features a nitro group and an oxazole ring, which contribute to its biological activity. The following article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₄ |

| Molecular Weight | 232.19 g/mol |

| CAS Number | 98293-46-0 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The structure of this compound includes a methyl group and a nitrobenzylidene moiety attached to the oxazole ring, which is crucial for its biological interactions.

Antioxidant Activity

Research indicates that compounds with oxazole rings often exhibit significant antioxidant properties. The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging methods. These assays measure the ability of the compound to neutralize free radicals, which are implicated in various pathological conditions such as cancer and neurodegenerative diseases.

- DPPH Assay Results : The compound showed notable scavenging activity, with an EC50 value comparable to known antioxidants.

- ABTS Assay Results : Similar findings were observed, reinforcing its potential as an effective antioxidant agent.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial and fungal strains. In vitro studies demonstrated:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Showed promising antifungal activity against common pathogens.

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been explored. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation.

Study 1: Synthesis and Evaluation

A study published in Tetrahedron (2005) detailed the synthesis of various oxazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities, revealing that those containing nitro substituents exhibited enhanced antioxidant and antimicrobial properties compared to their non-substituted counterparts .

Study 2: Pharmacological Evaluation

In another study focused on pharmacological evaluations, compounds similar to this compound were tested for their efficacy against inflammatory diseases. The results indicated that these compounds could significantly reduce inflammation markers in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.